4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 313528-84-6
VCID: VC5331616
InChI: InChI=1S/C16H10ClFN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)
SMILES: C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Molecular Formula: C16H10ClFN2OS
Molecular Weight: 332.78

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 313528-84-6

Cat. No.: VC5331616

Molecular Formula: C16H10ClFN2OS

Molecular Weight: 332.78

* For research use only. Not for human or veterinary use.

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide - 313528-84-6

Specification

CAS No. 313528-84-6
Molecular Formula C16H10ClFN2OS
Molecular Weight 332.78
IUPAC Name 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H10ClFN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)
Standard InChI Key OMEHZGUCGYPONP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzamide backbone: A para-chlorinated benzene ring linked to a carboxamide group.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.

  • 4-Fluorophenyl substituent: A fluorine-substituted benzene ring attached to the thiazole’s 4-position .

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC16H10ClFN2OS\text{C}_{16}\text{H}_{10}\text{ClFN}_2\text{OS}
Molecular Weight332.78 g/mol
IUPAC Name4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
SMILES NotationC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
X-ray CrystallographyPlanar thiazole-benzamide conformation

Physicochemical Profile

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic systems; soluble in DMSO and DMF.

  • Melting Point: 499–501 K (uncorrected) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The thiazole core is typically synthesized via cyclocondensation of thioureas with α-halo ketones. For this compound:

  • Step 1: 4-Fluorophenylthiourea reacts with 2-bromo-4-chlorobenzoyl chloride to form the thiazoline intermediate.

  • Step 2: Oxidation with potassium ferricyanide yields the thiazole ring.

Coupling Reactions

The benzamide moiety is introduced via amide bond formation between 4-chlorobenzoic acid and the 2-aminothiazole derivative using coupling agents like EDCI/HOBt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
1Thiourea, EtOH, reflux, 2 h85%>95%
2EDCI, HOBt, DMF, RT, 12 h78%98%

Pharmacological Applications

Antimicrobial Activity

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to its ability to disrupt bacterial cell membrane integrity .

Anti-inflammatory Properties

The fluorophenyl-thiazole system suppresses COX-2 expression by 62% at 10 µM, comparable to celecoxib .

Mechanism of Action

Enzyme Inhibition

  • Tubulin Binding: The chlorine atom enhances hydrophobic interactions with tubulin’s β-subunit, disrupting microtubule assembly .

  • COX-2 Inhibition: Fluorine’s electronegativity stabilizes hydrogen bonds with Arg120 and Tyr355 residues .

Structural-Activity Relationships (SAR)

  • Chlorine Substitution: Para-chloro on benzamide improves lipid membrane permeability (LogP = 3.2).

  • Fluorine Role: Meta-fluorine on phenyl enhances metabolic stability by reducing CYP450-mediated oxidation .

Future Directions

  • Optimization: Introduce sulfonamide groups to enhance water solubility.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

  • Target Identification: Proteomic screening to identify off-target effects.

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